molecular formula C10H7NaO3 B1668267 Cantabiline sodium CAS No. 5980-33-6

Cantabiline sodium

Cat. No. B1668267
CAS RN: 5980-33-6
M. Wt: 198.15 g/mol
InChI Key: JGMQHDNPUCPRQE-UHFFFAOYSA-M
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Description

Cantabiline sodium is a coumarin derivative with properties as a spasmolytic, choleretic, and light-protective agent . It is also used in analytical chemistry for the determination of nitric acid .


Synthesis Analysis

Cantabiline is used as a synthetic precursor in the synthesis of new azo-coumarinic conjugates termed SY1-SY6 . These conjugates are investigated for their potential as antitumor and antibacterial agents .


Molecular Structure Analysis

The molecular formula of Cantabiline sodium is C10-H7-O3.Na . Its molecular weight is 198.16 . More detailed structural analysis would require specific spectroscopic data.


Chemical Reactions Analysis

The synthesis of azo-coumarinic conjugates starts from cantabiline . The substituent on the inserted aromatic component of the azo bond exerts a notable influence on the investigated activities .


Physical And Chemical Properties Analysis

Cantabiline sodium has a molecular weight of 198.16 . Its density is 1.319g/cm3 . The melting point is 90-92ºC (lit.) .

Scientific Research Applications

1. Antibacterial Properties Cantabiline sodium and its derived compounds exhibit promising antibacterial properties. They are being considered as potential agents against multidrug-resistant bacterial strains, addressing a significant health problem arising from the overuse and inappropriate utilization of existing antibacterial agents. The structural characteristics of cantabiline sodium contribute to its capability to combat pathogenic bacteria (Abdulaziz & Mustafa, 2020).

Safety And Hazards

Cantabiline sodium has an LD50 (lethal dose, 50 percent kill) of 750 mg/kg when administered intraperitoneally to rats . It causes serious eye irritation .

properties

IUPAC Name

sodium;4-methyl-2-oxochromen-7-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMQHDNPUCPRQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208538
Record name Cantabiline sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cantabiline sodium

CAS RN

5980-33-6
Record name Cantabiline sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cantabiline sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-7-sodiooxy-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYMECROMONE SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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